2,5-Diazabicyclo[4.2.0]octan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diazabicyclo[4.2.0]octan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-3-7-4-1-2-5(4)8-6/h4-5,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZURQPQQDGGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1NCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782432-84-1 | |
| Record name | 2,5-diazabicyclo[4.2.0]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Rigid Bicyclic Lactam Scaffolds: A Technical Guide for Medicinal Chemistry
Introduction: The Imperative of Rigidity in Drug Design
In the intricate dance of molecular recognition that underpins pharmacology, the conformational flexibility of a ligand is a double-edged sword. While flexibility allows a molecule to adapt to its binding site, it comes at a significant entropic cost upon binding, potentially reducing affinity. Medicinal chemistry, therefore, often strives for a delicate balance, seeking to pre-organize a ligand in its bioactive conformation to enhance potency and selectivity.[1] This principle of conformational constraint has driven the development of a diverse array of molecular scaffolds, among which rigid bicyclic lactams have emerged as a particularly powerful tool for drug discovery.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of rigid bicyclic lactam scaffolds. We will delve into the rationale behind their use, explore key synthetic strategies, provide detailed experimental protocols, and showcase their application in medicinal chemistry through illustrative case studies.
The Bicyclic Lactam Advantage: Sculpting Molecular Interactions
Bicyclic lactams are a class of compounds characterized by a lactam (a cyclic amide) ring fused to another ring, creating a rigid, three-dimensional structure. This inherent rigidity offers several key advantages in medicinal chemistry:
-
Peptidomimicry and Secondary Structure Scaffolding: A primary application of bicyclic lactams is in the mimicry of peptide secondary structures, particularly β-turns.[2][3][4] These turn structures are crucial for mediating protein-protein interactions, which are implicated in a vast array of diseases. By presenting amino acid side chains in a spatially defined manner, bicyclic lactams can effectively replicate the binding epitopes of peptides while overcoming their inherent drawbacks, such as poor metabolic stability and low oral bioavailability.[1]
-
Enhanced Binding Affinity and Selectivity: By locking the pharmacophoric elements in a conformation that is complementary to the target receptor, the entropic penalty of binding is significantly reduced, often leading to a substantial increase in binding affinity.[5] The well-defined three-dimensional arrangement of substituents on the rigid scaffold can also lead to higher selectivity for the target receptor over off-target proteins, thereby reducing the potential for side effects.
-
Improved Pharmacokinetic Properties: Compared to their more flexible or peptidic counterparts, compounds built upon bicyclic lactam scaffolds often exhibit improved pharmacokinetic profiles. Their rigid nature can shield them from proteolytic degradation, and their more "small-molecule-like" character can lead to better membrane permeability and oral bioavailability.[5]
-
Exploration of Novel Chemical Space: Bicyclic lactams provide access to a unique and diverse chemical space, enabling the development of novel pharmacophores that can target challenging protein-protein interaction surfaces often considered "undruggable" with traditional small molecules.[5]
Synthetic Strategies: Building the Bicyclic Core
The construction of bicyclic lactam scaffolds can be achieved through a variety of synthetic strategies. The choice of method depends on the desired ring size, substitution pattern, and stereochemical outcome.
General Approaches
Two of the most common strategies for the synthesis of the β-lactam ring, which can be a component of a bicyclic system, are the Staudinger ketene-imine [2+2] cycloaddition and the chiral ester enolate-imine cyclocondensation.[6] The Staudinger reaction, first reported in 1907, involves the [2+2] cycloaddition of a ketene with an imine and is a reliable method for β-lactam formation.[6][7] Asymmetric variants of this reaction have been developed to control the stereochemistry of the resulting lactam.[7] The ester enolate-imine cyclocondensation provides another powerful route to enantiomerically pure β-lactams.[6]
More broadly, the synthesis of various bicyclic lactam systems often involves intramolecular cyclization reactions. These can include:
-
Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic and bicyclic systems.
-
Radical Cyclizations: Useful for the construction of fused ring systems.
-
Intramolecular Schmidt Reactions: A method for the synthesis of bridged bicyclic lactams.
Key Synthetic Precursor: The Vince Lactam
A cornerstone in the synthesis of many carbocyclic nucleoside analogues and other complex molecules is the chiral bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam .[8][9] Its rigid, bicyclic framework and the presence of a double bond make it a versatile starting material for a wide range of chemical transformations.[8]
The racemic Vince lactam is typically synthesized via a Diels-Alder reaction between cyclopentadiene and chlorosulfonyl isocyanate.[10] The enantiomers can then be resolved through enzymatic kinetic resolution using γ-lactamases, a process that has been successfully implemented on an industrial scale.[11][12]
The synthetic utility of the Vince lactam is exemplified by its use in the preparation of the anti-HIV drug Abacavir . The synthesis involves the opening of the lactam ring, followed by a series of stereocontrolled modifications to introduce the purine base and other necessary functionalities.[10]
Experimental Protocol: Asymmetric Synthesis of a Bicyclic β-Lactam
To illustrate a practical synthetic approach, this section provides a detailed protocol for the asymmetric synthesis of a bicyclic β-lactam, adapted from the literature.[8] This procedure highlights the use of a chiral auxiliary to control stereochemistry.
Scheme 1: Synthesis of a Chiral Bicyclic β-Lactam
Caption: Asymmetric synthesis of a bicyclic β-lactam.
Step 1: Synthesis of Chiral Schiff Base (Imine)
-
To a solution of D-phenylalanine ethyl ester (1 equivalent) in dry dichloromethane, add cinnamaldehyde (1 equivalent).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude chiral Schiff base, which can be used in the next step without further purification.
Step 2: [2+2] Cycloaddition to form Monocyclic β-Lactam
-
Dissolve the crude chiral Schiff base (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane and cool the solution to -10 °C.
-
Slowly add a solution of phthalimidoacetyl chloride (1.1 equivalents) in dry dichloromethane to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -10 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired cis-β-lactam as a single stereoisomer.[8] The cis configuration can be confirmed by 1H NMR spectroscopy, which typically shows a coupling constant of approximately 5 Hz for the β-lactam protons.[8]
Step 3: Ozonolysis and Reduction to Hydroxymethyl β-Lactam
-
Dissolve the monocyclic β-lactam (1 equivalent) in a mixture of dichloromethane and methanol and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add lithium aluminum tri(tert-butoxy)hydride (1.5 equivalents) portion-wise to the solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the hydroxymethyl β-lactam.[8]
Step 4: Mesylation and Intramolecular Cyclization to Bicyclic β-Lactam
-
To a solution of the hydroxymethyl β-lactam (1 equivalent) and pyridine (1.5 equivalents) in dry dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylated product.
-
Dissolve the crude mesylate in tetrahydrofuran and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the bicyclic β-lactam.[8]
Characterization
The synthesized compounds should be characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry of the bicyclic lactam.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the β-lactam ring.
Applications in Medicinal Chemistry: Case Studies
The rigid nature of bicyclic lactams has been exploited in the development of a wide range of therapeutic agents.
Hepatitis C Virus (HCV) NS5A Inhibitors
The nonstructural protein 5A (NS5A) is a key component of the HCV replication complex and a validated target for antiviral therapy. Daclatasvir, a potent NS5A inhibitor, features a flexible linker. In an effort to develop broader-acting HCV NS5A inhibitors, researchers explored the incorporation of conformationally constrained bicyclic lactam moieties.[13]
One study described the synthesis and evaluation of a series of[1][4]-azabicyclic lactam-containing compounds.[13] The introduction of this rigid scaffold led to the discovery of a potent inhibitor with a distinct binding mode compared to daclatasvir. Molecular modeling suggested that the constrained lactam reoriented the N-terminal carbamate to engage a new interaction pocket within the NS5A protein.[13]
Table 1: Structure-Activity Relationship of Bicyclic Lactam HCV NS5A Inhibitors [13]
| Compound | Bicyclic Core | R Group | Genotype 1a EC50 (pM) | Genotype 1b EC50 (pM) |
| Daclatasvir | (reference) | - | 5 | 1 |
| Compound A | [1][4]-cis | Me | 30 | 6 |
| Compound B | [1][4]-trans | Me | >1000 | 200 |
| Compound C | [1][4]-cis | Et | 25 | 5 |
Data presented are representative and simplified for illustrative purposes.
The data in Table 1 highlights the sensitivity of the antiviral activity to the stereochemistry and substitution of the bicyclic lactam core, underscoring the importance of precise conformational control.
Thrombin Inhibitors
Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a key target for the development of antithrombotic agents. Bicyclic thiazolidine lactams have been investigated as peptidomimetics of the (D)-Phe-Pro dipeptide, a common motif in thrombin inhibitors.[14]
A simple and versatile method for the preparation of these scaffolds allows for chemical diversity at the position alpha to the lactam carbonyl. When linked to an electrophilic arginine mimic, these bicyclic lactams yield potent thrombin inhibitors.[5][14] The rigid scaffold helps to correctly position the key pharmacophoric elements for optimal interaction with the thrombin active site.
Clinical Perspectives and Future Outlook
The principles of conformational constraint embodied by rigid bicyclic lactam scaffolds are increasingly being translated into clinical applications. Several drug candidates incorporating bicyclic peptide structures, which often rely on lactam bridges for cyclization, are in various stages of clinical development for a range of indications, including oncology and infectious diseases.[15]
For example, Bicycle Therapeutics is developing a pipeline of "Bicycle" drug conjugates, which are bicyclic peptides linked to a cytotoxic payload. These molecules are designed to target specific tumor antigens with high affinity and selectivity.[15] While not all of these are strictly bicyclic lactams in the traditional sense, they share the core principle of a rigid, constrained bicyclic scaffold.
The continued development of novel synthetic methodologies, including more efficient and stereoselective routes to diverse bicyclic lactam cores, will undoubtedly fuel the discovery of the next generation of therapeutics. The ability to rationally design and synthesize these rigid scaffolds provides medicinal chemists with a powerful platform to tackle challenging biological targets and address unmet medical needs.
Conclusion
Rigid bicyclic lactam scaffolds represent a cornerstone of modern medicinal chemistry, providing a robust strategy for the design of potent, selective, and metabolically stable therapeutic agents. By pre-organizing a molecule in its bioactive conformation, these scaffolds offer a clear advantage in modulating challenging biological targets, particularly those involving protein-protein interactions. As our understanding of the structural basis of disease deepens and synthetic methodologies become more sophisticated, the application of rigid bicyclic lactams in drug discovery is poised for continued growth and success.
References
-
Kim, K., Dumas, J. P., & Germanas, J. P. (1996). Novel Bicyclic Lactams as XaaPro Type VI beta Turn Mimics: Design, Synthesis, and Evaluation. The Journal of Organic Chemistry, 61(9), 3138–3144. [Link]
-
Jiang, Y., Zhu, J., & Wu, X. (2020). Synthesis of Conformationally Constrained Dipeptide Mimetics with Azabicyclo[6][14]nonanone and Azabicyclo[1][14]decanone Scaffolds. The Journal of Organic Chemistry, 85(15), 10182–10188. [Link]
-
Han, W., Pelletier, J. C., Lewis, J. J., Ray, J. A., & Wu, S. (1999). Synthesis and structure-activity relationship of potent bicyclic lactam thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(7), 913–918. [Link]
- Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 17(21), 2275–2307.
- Timmerman, P. (2024, March 17). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World.
-
Kahn, M., & Sarabu, R. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of Molecular Recognition, 1(2), 75–79. [Link]
- Somu, R. V., & Johnson, R. L. (2005). Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5954–5963.
- Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: A versatile synthon for carbocyclic nucleosides. Current Organic Chemistry, 16(14), 1636–1661.
-
Hanessian, S., & Reddy, G. V. (2005). Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics. Biopolymers, 80(2-3), 98–150. [Link]
-
Kalaitzakis, D., Sofiadis, M., Triantafyllakis, M., Daskalakis, K., & Vassilikogiannakis, G. (2018). Asymmetric and Site-Selective [3 + 2]-Annulations for the Synthesis of High-Value Bicyclic Lactams. Organic Letters, 20(4), 1134–1137. [Link]
- Jarrahpour, A. A., & Zarei, M. (2004). Asymmetric Synthesis and Antimicrobial Activity of Some New Mono and Bicyclic β-Lactams. Molecules, 9(11), 939–949.
- Davies, S. G., & Smith, A. D. (2001). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses.
- Serra, M., Terreni, M., Bernardi, E., & Colombo, L. (2023). Synthesis of azabicyclo[4.3.0]- and [5.3.0]alkanone amino acids by electrophilic transannular cyclization. European Journal of Organic Chemistry, 26(33).
- Atherton, J., & Black, J. W. (2025, October 16). Shaping the future of constrained peptides and compact proteins in drug discovery. RSC Medicinal Chemistry.
-
Ren, X. F., Konaklieva, M. I., Shi, H., Dickey, S., Lim, D. V., Gonzalez, J., & Turos, E. (2001). Studies on Nonconventionally Fused Bicyclic β-Lactams. The Journal of Organic Chemistry, 66(25), 8433–8441. [Link]
- Lubell, W. D., & Gorys, V. (2005).
- Jeong, J. H., & Lee, E. (2003). Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation. Journal of the American Chemical Society, 125(22), 6562–6563.
- Kalaitzakis, D., Sofiadis, M., Triantafyllakis, M., & Vassilikogiannakis, G. (2018). Asymmetric and Site-Selective [3 + 2]-Annulations for the Synthesis of High-Value Bicyclic Lactams. Organic Letters, 20(4), 1134–1137.
- Fülöp, F., & Palkó, M. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070.
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
-
Dessen, A., & Philippe, J. (2004). Design and synthesis of bridged gamma-lactams as analogues of beta-lactam antibiotics. Bioorganic & Medicinal Chemistry Letters, 14(10), 2457–2460. [Link]
- Di Micco, S., Terracciano, S., & Bifulco, G. (2021). An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Molecules, 26(2), 333.
- France, S., & Lectka, T. (2005). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 1–25.
- Patel, A. B., & Sharma, G. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 136–142.
-
Bicycle Therapeutics. (n.d.). Pipeline. Retrieved February 22, 2026, from [Link]
- Kazmierski, W. M., et al. (2021). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1538–1545.
- Page, M. I. (1987). Structure-activity relationships: chemical. In The Chemistry of β-Lactams (pp. 59-113). Springer, Dordrecht.
- Gotor-Fernández, V., & Gotor, V. (2017). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Methods in Molecular Biology, 1685, 145–159.
- Vince, R. (2004). Process for the preparation of optically active azabicyclo heptanone derivatives. U.S.
-
Reading, C., & Cole, M. (1986). Structure-activity relationships amongst beta-lactamase inhibitors. Journal of Enzyme Inhibition, 1(2), 83–104. [Link]
- Butler, M. S., & Blaskovich, M. A. (2023). Antibiotics in the clinical pipeline as of December 2022. The Journal of Antibiotics, 76(6), 331–373.
- Kazmierski, W. M., et al. (2021). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1538–1545.
- Karvouniaris, M., et al. (2025). New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics.
-
Wockhardt. (n.d.). Pipeline / Projects. Retrieved February 22, 2026, from [Link]
- Theuretzbacher, U., et al. (2019). The global preclinical antibacterial pipeline. Nature Reviews Microbiology, 17(10), 633–646.
Sources
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. Novel Bicyclic Lactams as XaaPro Type VI beta Turn Mimics: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design and synthesis of mimetics of peptide beta-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 13. The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of potent bicyclic lactam thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bicycletherapeutics.com [bicycletherapeutics.com]
An In-Depth Technical Guide to the Metabolic Stability of Diazabicyclo[4.2.0]octanone Ring Systems
Foreword: The Diazabicyclo[4.2.0]octanone Core - A Scaffold of Therapeutic Promise and Metabolic Challenge
The diazabicyclo[4.2.0]octanone ring system, a fascinating and synthetically compelling scaffold, occupies a significant position in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that can impart high potency and selectivity for a variety of biological targets.[1] Historically, the most prominent members of this structural class are the β-lactam antibiotics, where the strained four-membered lactam ring is the lynchpin of their antibacterial activity.[2] However, the therapeutic potential of this bicyclic system extends far beyond infectious diseases. Recent research has highlighted its role in the development of potent neuronal nicotinic acetylcholine receptor (nAChR) agonists, showcasing its versatility and promise in addressing complex neurological disorders.[3][4]
As with any promising scaffold, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, paramount among them being metabolic stability. The inherent reactivity of the β-lactam ring, coupled with the potential for oxidative metabolism at various positions on the bicyclic framework, presents a complex puzzle for drug developers. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the metabolic liabilities of the diazabicyclo[4.2.0]octanone core. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of its degradation, offer field-proven strategies for its stabilization, and provide detailed, self-validating experimental protocols for its comprehensive assessment. Our goal is to equip you with the expert insights needed to navigate the metabolic challenges of this promising scaffold and unlock its full therapeutic potential.
Understanding the Metabolic Landscape of the Diazabicyclo[4.2.0]octanone Core
The metabolic fate of a diazabicyclo[4.2.0]octanone derivative is primarily dictated by two key features: the hydrolytically susceptible β-lactam ring and the carbocyclic framework, which is a substrate for oxidative enzymes. The relative contribution of these pathways is highly dependent on the specific substitution pattern and stereochemistry of the molecule, as well as the biological environment it encounters.
Hydrolytic Instability: The Achilles' Heel of the β-Lactam Ring
The four-membered β-lactam ring is inherently strained, making the amide bond susceptible to nucleophilic attack and subsequent hydrolysis. This is the primary mechanism of inactivation for β-lactam antibiotics, catalyzed by bacterial β-lactamase enzymes.[2] While β-lactamases are a specific concern in the context of antibacterial therapy, the underlying chemical susceptibility to hydrolysis remains a key consideration for all compounds containing this moiety. In the absence of specific bacterial enzymes, this hydrolysis can be catalyzed by other endogenous esterases and amidohydrolases, or even occur non-enzymatically at physiological pH, albeit at a much slower rate.[5]
The consequence of this ring-opening is the formation of a β-amino acid derivative, which is typically devoid of the parent compound's biological activity. This hydrolytic cleavage represents a major clearance pathway and a primary determinant of the compound's half-life.
Oxidative Metabolism: Unmasking the "Soft Spots" on the Bicyclic Framework
Beyond hydrolysis, the diazabicyclo[4.2.0]octanone core is a substrate for Phase I metabolic enzymes, predominantly the cytochrome P450 (CYP) superfamily.[6][7] These enzymes catalyze a range of oxidative reactions that serve to increase the polarity of the molecule, facilitating its excretion.[8][9] The specific sites of oxidation, or "metabolic soft spots," are influenced by factors such as steric accessibility and the electronic properties of the substituents.
Based on general principles of CYP-mediated metabolism, several potential sites of oxidation can be predicted on the diazabicyclo[4.2.0]octanone scaffold:
-
Aliphatic Hydroxylation: The saturated carbon atoms of the six-membered ring are susceptible to hydroxylation. The regioselectivity of this reaction is governed by the specific CYP isozyme involved and the steric environment of the C-H bonds.
-
N-Dealkylation: If the nitrogen atoms of the diazabicyclo core are substituted with alkyl groups, N-dealkylation is a common metabolic pathway. This is particularly relevant for derivatives where substituents on the nitrogen atoms are crucial for target engagement.
-
Oxidation of Aromatic Substituents: When the core is decorated with aromatic rings (e.g., a pyridine ring in some nAChR agonists), these rings can undergo aromatic hydroxylation or oxidation of any alkyl substituents.
The resulting oxidized metabolites may have reduced biological activity and are often substrates for Phase II conjugation reactions (e.g., glucuronidation), further accelerating their clearance.
Below is a diagram illustrating the primary metabolic pathways for a generalized diazabicyclo[4.2.0]octanone derivative.
Strategies for Enhancing Metabolic Stability
Improving the metabolic stability of a lead compound is a critical step in drug optimization.[10][11] For the diazabicyclo[4.2.0]octanone scaffold, a multi-pronged approach is often necessary, addressing both hydrolytic and oxidative liabilities.
Mitigating Hydrolytic Cleavage
-
Steric Shielding: Introducing bulky substituents adjacent to the β-lactam carbonyl can sterically hinder the approach of nucleophilic water molecules or hydrolytic enzymes. The placement and size of these groups must be carefully balanced to avoid disrupting the desired biological activity.
-
Electronic Modulation: Altering the electronic properties of the ring system can influence the electrophilicity of the lactam carbonyl. The strategic placement of electron-withdrawing or electron-donating groups can modulate the susceptibility of the amide bond to hydrolysis.
Blocking Oxidative Metabolism
-
Deuterium Incorporation: Replacing hydrogen atoms at known metabolic "soft spots" with deuterium can significantly slow the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect. This "metabolic blocking" strategy can lead to a substantial increase in half-life and overall exposure.[11]
-
Introduction of Electron-Withdrawing Groups: The introduction of fluorine or other electron-withdrawing groups can deactivate adjacent C-H bonds, making them less susceptible to oxidative attack by CYP enzymes.[2]
-
Conformational Constraint: Further rigidifying the structure, for example, by introducing additional rings or bulky groups, can prevent the molecule from adopting the optimal conformation for binding to the active site of metabolic enzymes.[1]
The following table summarizes these strategies:
| Metabolic Liability | Strategy | Rationale | Considerations |
| Hydrolytic Cleavage | Steric Shielding | Hinders access of nucleophiles to the β-lactam carbonyl. | May impact target binding and potency. |
| Electronic Modulation | Alters the electrophilicity of the lactam carbonyl. | Can affect the overall physicochemical properties of the molecule. | |
| Oxidative Metabolism | Deuterium Incorporation | Slows C-H bond cleavage due to the kinetic isotope effect. | Synthesis of deuterated compounds can be challenging. |
| Introduction of EWGs | Deactivates adjacent C-H bonds to oxidative attack. | Can alter pKa and other properties. | |
| Conformational Constraint | Prevents optimal binding to metabolic enzyme active sites. | May affect solubility and permeability. |
Experimental Workflows for Assessing Metabolic Stability
A robust assessment of metabolic stability requires a tiered approach, starting with high-throughput in vitro screens and progressing to more detailed metabolite identification studies for promising candidates.[12][13]
In Vitro Metabolic Stability Assays
The primary goal of these assays is to determine the intrinsic clearance (CLint) of a compound, which is a measure of the inherent ability of the liver to metabolize a drug.[10]
This is a widely used high-throughput screen that provides a good indication of Phase I metabolic stability.
Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, combine liver microsomes (from human or other species of interest), a NADPH-regenerating system (to support CYP activity), and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation: Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is the rate constant of degradation (k). Calculate the in vitro half-life (t1/2) as 0.693/k.
This assay provides a more comprehensive picture of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes.
Protocol:
-
Cell Viability: Ensure the viability of cryopreserved or fresh hepatocytes is high (>80%).
-
Incubation: Incubate a suspension of hepatocytes with the test compound (typically 1 µM) in a suitable medium at 37°C in a CO2 incubator.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension and quench the reaction as described for the microsomal assay.
-
Analysis and Data Interpretation: Analyze the samples by LC-MS/MS and calculate the in vitro half-life as described above.
The following diagram outlines the general workflow for these in vitro assays.
Sources
- 1. Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. optibrium.com [optibrium.com]
- 7. dynamed.com [dynamed.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
Methodological & Application
Application Note: Preparation of Chiral 2,5-Diazabicyclo[4.2.0]octan-3-one Libraries for High-Throughput Screening
Introduction
The 2,5-diazabicyclo[4.2.0]octan-3-one scaffold is a privileged structural motif in medicinal chemistry, notably recognized as a core component of novel β-lactamase inhibitors.[1][2] Its inherent conformational rigidity and defined stereochemical presentation of substituents make it an attractive framework for the design of potent and selective therapeutic agents. The ability to generate diverse libraries of chiral derivatives of this scaffold is paramount for high-throughput screening (HTS) campaigns aimed at discovering new drug candidates. This application note provides a detailed guide for the preparation of chiral this compound libraries, focusing on a robust and versatile synthetic strategy amenable to diversification.
The methodologies described herein are designed to provide researchers with the foundational protocols to construct these valuable molecules. We will delve into the strategic considerations for achieving enantioselectivity, the practical execution of key chemical transformations, and the analytical techniques required to ensure the quality of the resulting compound library.
Synthetic Strategy Overview
The construction of the chiral this compound core can be approached through various synthetic routes. A highly effective and modular approach involves a multi-step sequence that strategically builds the bicyclic system. This strategy allows for the introduction of diversity elements at different stages of the synthesis, which is crucial for library generation.
Our featured strategy hinges on the diastereoselective synthesis of a key monocyclic lactam intermediate, followed by a ring-closing metathesis (RCM) reaction to forge the second ring.[3][4][5] This approach offers excellent control over stereochemistry and allows for a wide range of commercially available starting materials to be incorporated.
Workflow for Library Synthesis
Figure 1: General workflow for the synthesis of this compound libraries. This modular approach allows for the efficient generation of diverse compound collections.
Experimental Protocols
PART 1: Synthesis of Chiral Monocyclic Lactam Intermediate via Ugi Three-Component Reaction (U-3CR)
The Ugi three-component reaction (U-3CR) is a powerful tool for the rapid construction of complex acyclic and cyclic structures.[3][6] In this protocol, we utilize a chiral amino acid derivative, an aldehyde, and an isocyanide to assemble the core monocyclic lactam intermediate. The stereocenter from the amino acid directs the diastereoselectivity of the reaction.
Materials
-
Chiral β-amino acid ester (e.g., (R)- or (S)-β-phenylalanine methyl ester)
-
Aldehyde (diverse set for library generation)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the chiral β-amino acid ester (1.0 eq) in anhydrous methanol (0.2 M).
-
Addition of Aldehyde: Add the aldehyde (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Isocyanide: Add the isocyanide (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired monocyclic lactam intermediate.
| Entry | Aldehyde | Isocyanide | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 78 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 82 | >95:5 |
| 3 | Isobutyraldehyde | tert-Butyl isocyanide | 71 | 90:10 |
| 4 | Benzaldehyde | Cyclohexyl isocyanide | 75 | >95:5 |
Table 1: Representative examples of Ugi-3CR for the synthesis of monocyclic lactam intermediates. Yields and diastereomeric ratios are dependent on the specific substrates used.
PART 2: Bicyclic Scaffold Formation via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a robust and widely used reaction for the formation of cyclic olefins. In this step, a tethered diene on the monocyclic lactam intermediate undergoes an intramolecular cyclization catalyzed by a ruthenium-based catalyst to form the desired this compound core.
Materials
-
Monocyclic lactam intermediate with two terminal alkene tethers
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (DCM) or toluene, degassed
-
Silica gel for column chromatography
Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene-containing monocyclic lactam (1.0 eq) in degassed, anhydrous DCM or toluene (0.01-0.05 M).
-
Catalyst Addition: Add Grubbs' second-generation catalyst (2-5 mol%) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (for DCM) or 80-100 °C (for toluene) and stir for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the product.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to remove the ruthenium catalyst and any byproducts, yielding the pure this compound core.
Figure 2: Schematic representation of the Ring-Closing Metathesis (RCM) step.
PART 3: Library Diversification
With the core bicyclic scaffold in hand, diversification can be achieved through various chemical transformations, depending on the functional handles incorporated into the initial building blocks. For instance, if a protecting group was used on one of the nitrogen atoms, its removal and subsequent acylation, alkylation, or sulfonylation can be performed in a parallel synthesis format.
General Protocol for Parallel Acylation
-
Arraying the Scaffold: Dispense a stock solution of the deprotected this compound core into an array of reaction vials (e.g., a 96-well plate).
-
Reagent Addition: To each vial, add a different acylating agent (e.g., acid chloride or carboxylic acid with a coupling agent) and a suitable base (e.g., diisopropylethylamine).
-
Reaction: Agitate the reaction plate at room temperature or with gentle heating until the reactions are complete.
-
Work-up and Purification: Perform a streamlined work-up and purification, such as solid-phase extraction (SPE) or preparative HPLC, to isolate the final library members.
-
Quality Control: Analyze each library member for purity and identity using LC-MS and/or NMR.
Conclusion
The synthetic strategy and protocols outlined in this application note provide a reliable and adaptable platform for the generation of chiral this compound libraries. The modularity of the Ugi and RCM reactions allows for the systematic exploration of chemical space around this important scaffold. By following these guidelines, researchers in drug discovery and chemical biology can efficiently produce diverse compound collections for HTS, accelerating the identification of new bioactive molecules.
References
- Krelaus, R.
- Ribelin, T. P., et al. Concise Construction of Novel Bridged Bicyclic Lactams by Sequenced Ugi/RCM/Heck Reactions. Scilit.
- He, F., et al. Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters.
- He, F., et al. Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. PubMed.
- Ribelin, T. P., et al. Concise construction of novel bridged bicyclic lactams by sequenced Ugi/RCM/Heck reactions. PubMed.
- Dömling, A., et al. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
- Hulme, C., et al. Novel applications of convertible isonitriles for the synthesis of mono and bicyclic γ-lactams via a UDC strategy.
- Hashimoto, T., et al. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system.
- Enantioselective synthesis of bridged 3,6‐diazabicyclo[3.2.1]octanes...
- Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO).
- Holl, R., et al. Synthesis of 2,5-Diazabicyclo[2.2.
- Holl, R., et al. Synthesis of 2,5-Diazabicyclo[2.2.
- Studies on asymmetric synthesis of bicyclomycin precursors. A chemoenzymatic route to chiral 2,5-diketopiperazines and 2-oxa-bicyclo[4.2.2]decane-8,10-diones.
- 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC.
- Holl, R., et al. Synthesis of 2,5-Diazabicyclo[2.2.
- Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI.
- Novel 2,5-Diazabicyclo[4.2.
- Novel 2,5-Diazabicyclo[4.2.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.ub.uni-paderborn.de [digital.ub.uni-paderborn.de]
- 4. scilit.com [scilit.com]
- 5. Concise construction of novel bridged bicyclic lactams by sequenced Ugi/RCM/Heck reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
Troubleshooting & Optimization
Improving regioselectivity in [2+2] cycloaddition for diazabicyclo[4.2.0]octanes
Welcome to the Cycloaddition Center of Excellence (CCE) .
This technical guide is designed as a Tier-3 support resource for organic chemists encountering regioselectivity bottlenecks in the synthesis of diazabicyclo[4.2.0]octanes . These scaffolds, often accessed via the [2+2] photocycloaddition of pyrazinones or dihydropyrazines with alkenes, present unique challenges in orbital alignment and excited-state dynamics.
Module 1: The Diagnostic Matrix
Use this triage table to identify the root cause of your experimental failure before proceeding to the protocol.
| Symptom | Probable Cause | Immediate Action |
| Low Conversion (<20%) | Oxygen quenching of the Triplet State ( | Degas thoroughly. Switch from sparging to freeze-pump-thaw (3 cycles). |
| Head-to-Tail (HT) Major | Dipole alignment dominates over steric/orbital control. | Switch Strategy. HT is often the thermodynamic product in polar solvents. Switch to non-polar solvents (PhH, PhCF |
| No Reaction (SM Recovery) | Mismatched Triplet Energy ( | Check |
| Polymerization/Oligomers | Concentration too high; competing radical chains. | Dilute. Reduce concentration to 0.01–0.05 M. High concentration favors intermolecular polymerization over cycloaddition. |
| Racemic Product | Background reaction (direct excitation) competing with catalytic cycle. | Filter Light. Ensure your light source does not emit UV (<380 nm) if your substrate absorbs there. Use a 420 nm long-pass filter. |
Module 2: Mechanistic Deep Dive & Regiocontrol
To control regioselectivity (Head-to-Head vs. Head-to-Tail), you must dictate the geometry of the exciplex intermediate.
The Core Problem: Dipoles vs. Sterics
In the absence of a directing group, the [2+2] cycloaddition of a polarized pyrazinone and an alkene is governed by dipole-dipole interactions, typically favoring the Head-to-Tail (HT) isomer to minimize electrostatic repulsion. To force the Head-to-Head (HH) isomer (often the bioactive target), you must override these forces.
Solution A: The "Bach" Approach (Templated EnT)
Prof. Thorsten Bach’s group demonstrated that hydrogen-bonding templates can "lock" the substrate in a specific orientation relative to the catalyst or the alkene partner.
-
Mechanism: A chiral thioxanthone catalyst binds to the lactam/amide site of the pyrazinone via H-bonding. This pre-organization shields one face and enforces specific approach vectors.
-
Applicability: Best for intermolecular reactions of 2-pyrazinones.
Solution B: The "Yoon" Approach (Lewis Acid Activation)
Prof. Tehshik Yoon’s work utilizes Lewis acids (like Li
-
Mechanism: This lowers the LUMO of the enone/pyrazinone, facilitating reduction (in PET pathways) or altering the triplet surface properties, often enhancing endo diastereoselectivity.
Visualizing the Pathway
The following diagram illustrates the decision logic for optimizing regioselectivity.
Caption: Decision tree for selecting the correct experimental setup based on substrate constraints and desired regiochemical outcome.
Module 3: Optimized Experimental Protocol
Protocol ID: DB-420-EnT-Vis Objective: Synthesis of 1,4-diazabicyclo[4.2.0]octan-2-one via Visible Light Energy Transfer.
Reagents:
-
Substrate: 1-substituted-2(1H)-pyrazinone (1.0 equiv).
-
Alkene: 5-10 equiv (if intermolecular) or tethered.
-
Photocatalyst: [Ir(dF(CF
)ppy) (dtbbpy)]PF (2.0 mol%). -
Solvent: Dichloromethane (DCM) or
-Trifluorotoluene (degassed). -
Light Source: 440 nm Blue LEDs (Kessil or similar), approx. 40-60W intensity.
Step-by-Step Workflow:
-
Preparation (The "Dark" Phase):
-
In a flame-dried Schlenk tube, add the pyrazinone (0.5 mmol) and the photocatalyst (0.01 mmol).
-
Critical Step: If attempting to force HH regioselectivity in an intermolecular setting, add the H-bonding template (e.g., a chiral lactam host) at 1.0 equiv.
-
Add the solvent (5.0 mL, 0.1 M concentration).
-
Add the alkene liquid (if solid, add with initial reagents).
-
-
Degassing (The "Oxygen" Purge):
-
Perform Freeze-Pump-Thaw (3 cycles). Note: Nitrogen sparging is often insufficient for triplet-sensitized reactions involving long-lived excited states.
-
Backfill with Argon. Seal the tube with a high-integrity Teflon cap.
-
-
Irradiation:
-
Place the tube 2-3 cm from the Blue LED source. Use a fan to maintain temperature at 25°C (unless low temp is specified for enantiocontrol).
-
Irradiate for 12–24 hours. Monitor by TLC or UPLC-MS.
-
-
Workup:
-
Remove solvent in vacuo.
-
Purify via flash column chromatography. Tip: Diazabicyclo[4.2.0]octanes are often polar; use DCM/MeOH gradients.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant isomerization of my starting alkene? Answer: This is a hallmark of "Energy Transfer" (EnT). The photocatalyst excites the alkene to its triplet state, where the C=C bond can freely rotate. Upon relaxation, it randomizes (E/Z).
-
Fix: Use a photocatalyst with a triplet energy (
) lower than the alkene but higher than the pyrazinone. This ensures selective excitation of the heterocycle, not the alkene.
Q2: Can I use sunlight instead of LEDs? Answer: Yes, but with caveats. Sunlight intensity varies, leading to inconsistent kinetics. Furthermore, sunlight contains UV, which can trigger background racemic reactions. If you must use sunlight, use a UV-blocking film (cutoff <400 nm).
Q3: My product is unstable on silica. How do I purify? Answer: The strained cyclobutane ring fused to the diaza-core can be sensitive to acid.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (Et
N) in hexanes before loading your column. Alternatively, use neutral alumina.
Q4: How do I distinguish Head-to-Head vs. Head-to-Tail by NMR? Answer: Look at the HMBC correlations.
-
Head-to-Head (HH): Strong correlation between the bridgehead protons and the carbonyl carbon of the pyrazinone core.
-
Head-to-Tail (HT): The bridgehead protons will show correlations to the distal carbons/nitrogens rather than the carbonyl cluster. X-ray crystallography is the gold standard for confirmation.
References
-
Visible Light Photocatalysis of [2+2] Enone Cycloadditions Source: Du, J., Yoon, T. P. J. Am. Chem. Soc.[1][2][3]2009 , 131, 14604.[1][2][3][4] Context: Foundational work on using Ru/Ir catalysts for visible light [2+2] cycloadditions, establishing the radical anion and EnT pathways. Link:[Link]
-
Enantioselective Intermolecular [2+2] Photocycloadditions of Isoquinolone Mediated by a Chiral Hydrogen-Bonding Template Source: Coote, S. C., Bach, T. J. Am. Chem. Soc.[5]2013 , 135, 14948.[5] Context: Defines the "Bach Approach" for using H-bonding templates to control regioselectivity and enantioselectivity in aza-heterocycles. Link:[Link]
-
Recent Advances in [2+2] Photocycloaddition Reactions Source: Poplata, S., Tröster, A., Zou, Y.-Q., Bach, T. Chem. Rev.2016 , 116, 9748.[6] Context: Comprehensive review covering the mechanisms, substrate scopes (including pyrazinones), and troubleshooting for modern photocycloadditions. Link:[Link]
-
Regioselectivity in the Photochemical [2+2] Cycloaddition of 2(1H)-Pyrazinones Source: Sieburth, S. M., et al. J. Org. Chem.2002 , 67, 8984. Context: Specifically addresses the regiochemical challenges in pyrazinone systems, highlighting the role of tethering. Link:[Link]
Sources
- 1. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis [organic-chemistry.org]
- 2. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]
- 3. Crossed intermolecular [2+2] cycloadditions of acyclic enones via visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Enantioselective intermolecular [2+2] photocycloadditions of isoquinolone mediated by a chiral hydrogen-bonding template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof - Google Patents [patents.google.com]
Optimizing light source intensity for photocycloaddition of dihydropyridines
Mission Statement: Welcome to the Photochemistry Applications Support Center. This guide is designed for pharmaceutical researchers optimizing the photocycloaddition of 1,4-dihydropyridines (DHPs). Unlike standard thermal synthesis, photochemical efficiency is non-linear; simply increasing power often degrades the labile DHP core into inactive pyridine byproducts. This guide focuses on Photon Flux Density (PFD) optimization to maximize the quantum yield of the [2+2] cycloaddition while suppressing aromatization.
Part 1: Fundamental Calibration (The Setup)
Q: My DHP starting material degrades into a pyridine derivative before the cycloaddition completes. Is my light too intense?
A: Likely, yes. This is the "Intensity-Selectivity Paradox." 1,4-DHPs are prone to oxidative aromatization (forming pyridines) upon photoexcitation, a process often driven by singlet oxygen generation or direct hydrogen abstraction. This degradation pathway often has a lower activation barrier than the desired intermolecular [2+2] cycloaddition.
-
The Mechanism: High photon flux saturates the solution surface (the "skin effect"), causing local overheating and high concentrations of excited states that may quench each other or react with oxygen.
-
The Fix:
-
Reduce Irradiance: Lower the lamp power or increase the distance between the source and the reactor.
-
Pulse Width Modulation (PWM): If using LEDs, pulse the light (e.g., 50% duty cycle). This allows thermal relaxation and diffusion of ground-state reactants into the illuminated zone between pulses.
-
Oxygen Exclusion: Rigorously degas. Aromatization is often oxygen-mediated.
-
Q: How do I know if my light source wavelength is compatible with my specific DHP derivative?
A: Do not rely on the lamp's nominal "color." You must calculate the Spectral Overlap Integral .
-
Measure Absorbance: Run a UV-Vis spectrum of your DHP in the reaction solvent. Note the
and the tailing edge. -
Compare Emission: Overlay the LED emission spectrum.
-
Rule of Thumb: The light source peak should align with the tail of the DHP absorption (bathochromic side) rather than the maximum. Irradiation at
often leads to surface attenuation (light cannot penetrate deep into the flask), whereas tail-irradiation ensures uniform volumetric photon absorption.
Part 2: Reaction Kinetics & Optimization
Q: I am scaling up from 5 mL to 100 mL, and the reaction stopped working. Why?
A: You have hit the Beer-Lambert Wall .
According to the Beer-Lambert law (
-
Diagnostic: If the reaction works in a capillary but fails in a flask, it is a path-length issue.
-
Solution:
-
Dilution: Decrease concentration to lower Optical Density (OD).
-
Flow Chemistry: Switch to a flow reactor (tubing ID < 1 mm) to maintain a short path length regardless of scale.
-
Vigorous Stirring: In batch, you must stir rapidly to cycle "dark" molecules to the "lit" surface.
-
Q: How do I measure the actual photon flux entering my reaction?
A: Radiometers are unreliable for solution-phase photochemistry due to reflection and geometry. You must use Chemical Actinometry .[1] We recommend the Ferrioxalate Actinometer method, which is the IUPAC gold standard for the UV-Visible range (250–500 nm).
Protocol: Ferrioxalate Actinometry
Objective: Determine the photon flux (
-
Preparation (Darkroom):
-
Dissolve potassium ferrioxalate (
) in 0.05 M to create a 0.006 M solution.
-
-
Irradiation:
-
Place 3 mL of solution in your reaction vessel.
-
Irradiate for a precise time (
), typically 10–60 seconds. Ensure conversion is <10% to maintain linearity.
-
-
Development:
-
Measurement:
-
Measure Absorbance (
) at 510 nm.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Calculate Flux:
Where: , (at 400-450nm).
-
Part 3: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Rapid yellowing/browning of solution | Oxidative Aromatization (Degradation) | 1. Degas (Freeze-Pump-Thaw). 2. Reduce light intensity. 3. Add antioxidant (if compatible). |
| No conversion after 24h | Mismatched Wavelength | Check UV-Vis. If DHP absorbs at 360nm and LED is 450nm, no reaction will occur. Switch to 365nm or 385nm source. |
| Reaction stalls at 50% conversion | Product Inhibition (Inner Filter Effect) | The product might absorb light at the same wavelength as the reactant. Action: Switch to a flow reactor to remove product immediately. |
| Precipitate forms on glass wall | Polymerization / Insolubility | "Filming" blocks light. Action: Sonication, change solvent, or increase stir rate. |
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways for an excited DHP molecule. Note that Intensity Control is the gatekeeper between the desired "Cage" product and the "Waste" aromatic product.
Caption: Kinetic competition in DHP photochemistry. High photon flux favors irreversible oxidative aromatization over the desired cycloaddition.
Part 5: Optimization Workflow
Use this decision tree to standardize your experimental setup.
Caption: Step-by-step workflow for matching light source properties to DHP molecular requirements.
References
-
Hepatochem. (2025). A Standard Ferrioxalate Actinometer Protocol. Retrieved from [Link]
-
Memmott, J. R., et al. (2023). Chemoselective [2 + 2]/[3 + 2] Photocycloaddition of 1,4-Dihydropyridines. PubMed. Retrieved from [Link]
-
Kuhn, H. J., et al. (2004).[3] Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry. (Standard reference for actinometry constants).
-
Spectroscopy Online. (2023). Understanding the Limits of the Bouguer-Beer-Lambert Law. Retrieved from [Link]
Sources
Troubleshooting low yields in Dieckmann-type cyclization for bicyclic systems
Department: Synthetic Chemistry Applications Support
Topic: Optimization of Yields in Bicyclic
Introduction: The Thermodynamic Trap
As researchers, we often treat the Dieckmann cyclization as a simple intramolecular Claisen condensation. However, when constructing bicyclic systems (e.g., hydrindanes, decalins), the reaction is rarely a simple "mix and stir."
The critical failure mode in Dieckmann cyclizations is reversibility . The formation of the C-C bond is an equilibrium process that is thermodynamically unfavorable for many ring systems. The reaction only proceeds to completion because of a thermodynamic sink : the irreversible deprotonation of the final
The Golden Rule: If your product cannot form a stable enolate (i.e., it lacks an acidic proton at the
Part 1: Diagnostic Flowchart
Before altering variables, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of Dieckmann cyclization failure.
Part 2: Critical Troubleshooting FAQs
The "Reversibility" Problem
Q: I am recovering starting material despite using 1 equivalent of base. Why?
A: You are likely fighting the equilibrium. The Dieckmann condensation is endergonic (unfavorable) in the C-C bond formation step. The reaction is driven forward by the deprotonation of the product.[1][2][3][4]
-
The Stoichiometry Trap: One equivalent of base generates the enolate of the starting material. However, you need a second equivalent (or at least >1.0 eq) to deprotonate the product and trap it as the stable enolate salt.
-
The Fix: Use 2.0 to 2.5 equivalents of base. This ensures that as soon as the product forms, it is deprotonated, removing it from the equilibrium and pulling the reaction to the right.
Base Selection & Nucleophilicity
Q: When should I use NaH vs. Alkoxides (NaOEt/t-BuOK)?
A: Base selection dictates the reaction temperature and side-product profile.
| Base | Solvent | Characteristics | Best For |
| NaOEt / NaOMe | EtOH / MeOH | Reversible deprotonation. Can cause transesterification. | Simple, unhindered 5,6-membered rings. |
| t-BuOK | t-BuOH / THF | Stronger, bulkier. Less nucleophilic.[5] | Substrates sensitive to transesterification. |
| NaH | Toluene / THF | Irreversible deprotonation (H₂ gas escapes). Non-nucleophilic. | Standard for Bicyclics. Drives reaction by removing H₂. |
| LiHMDS / LDA | THF (-78°C) | Kinetic control. Very strong. | Avoiding side reactions in complex substrates; rarely needed for standard Dieckmann. |
Recommendation: For bicyclic systems, NaH in Toluene or THF is the gold standard. It prevents transesterification and the irreversible loss of H₂ gas acts as a secondary driving force.
The "Distance Factor" in Bicyclics
Q: My 1,7-diester isn't cyclizing to the 6-membered ring, but my 1,6-diester worked fine.
A: This is an entropy and conformation issue.
-
Entropy: Forming a 5-membered ring (from 1,6-diester) is kinetically much faster than forming a 6-membered ring (from 1,7-diester) due to the proximity of the reactive centers.
-
Conformational Lock: In bicyclic synthesis (e.g., forming a decalin system from a cyclohexane diester), the stereochemistry of the starting ring is critical.
-
If your side chains are trans-diequatorial, they may be too far apart to cyclize.
-
Self-Validation: Build a physical model or run a conformational search. Ensure the
-carbon of one ester can physically reach the carbonyl of the other within a bond distance of ~1.5 Å without breaking the ring.
-
Decarboxylation "Phantom Yield"
Q: TLC showed a product spot, but after workup and rotovap, the mass is gone or the NMR is messy.
A: You likely decarboxylated your product.
-
The Mechanism: Acidic quench protonates the enolate. If you heat this neutral
-keto ester (e.g., on a rotovap bath >40°C) in the presence of residual water/acid, it hydrolyzes to the -keto acid and immediately decarboxylates to the ketone. -
The Fix: Quench with cold saturated NH₄Cl or dilute acetic acid. Keep the extraction cold. Do not heat the rotovap bath above 30°C.
Part 3: Optimized Protocols
Protocol A: The Robust "NaH/Toluene" Method
Best for forming fused 5,6- or 6,6-bicyclic systems where reversibility is the main issue.
-
Apparatus: Flame-dried 3-neck flask, reflux condenser, N₂ atmosphere.
-
Base Suspension: Wash NaH (60% dispersion, 2.2 eq ) with dry hexane to remove oil (optional but recommended for accurate weighing). Suspend in anhydrous Toluene (0.2 M relative to substrate).
-
Heating: Heat the toluene suspension to 110°C (reflux).
-
Addition: Add the diester substrate (dissolved in minimum toluene) dropwise over 30–60 minutes.
-
Why Reflux? High temperature overcomes the activation energy barrier for the initial C-C bond formation.
-
Why Dropwise? Keeps the concentration of unreacted diester low, favoring intramolecular (cyclization) over intermolecular (oligomerization) reaction.
-
-
Monitoring: Reflux for 2–12 hours. Monitor by TLC.
-
Quench (Critical): Cool to 0°C. Slowly add glacial acetic acid (stoichiometric to NaH) or cold sat. NH₄Cl.
-
Workup: Dilute with Et₂O. Wash with brine. Dry over MgSO₄. Concentrate at <30°C .
Protocol B: High Dilution Method
Required for medium rings (7+) or strained bicyclics to prevent polymerization.
-
Setup: Use a syringe pump.
-
Base: Suspend Base (NaH or t-BuOK) in a large volume of solvent (THF or Toluene) such that the final concentration will be <0.01 M .
-
Addition: Dissolve substrate in solvent. Add via syringe pump extremely slowly (over 8–12 hours ) into the refluxing base suspension.
-
Mechanism: By keeping the instantaneous concentration of the electrophile (diester) near zero, an enolate molecule is statistically more likely to find its own tail (intramolecular) than another molecule (intermolecular).
Part 4: Mechanistic Visualization
Understanding the "Thermodynamic Sink" is the key to troubleshooting.
Figure 2: The reaction pathway. Note that the final step (red arrow) is the only reason the reaction works. If the product has no proton to remove, the equilibrium shifts back to the starting material.
References
-
Davis, B. R.; Garrett, P. J. (1991).[6] Dieckmann Cyclization. In Comprehensive Organic Synthesis, Vol 2. Pergamon Press.
-
Organic Chemistry Portal. Dieckmann Condensation. (Accessed 2023).[7] Detailed mechanism and recent literature examples.
-
Schaefer, J. P.; Bloomfield, J. J. (1967).[6] The Dieckmann Condensation. Organic Reactions, 15, 1-203. (The definitive review on classical conditions).
-
LibreTexts Chemistry. Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023).
Sources
- 1. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Diazabicyclo[4.2.0]octan-3-one
This guide provides essential safety and logistical information for the proper disposal of 2,5-Diazabicyclo[4.2.0]octan-3-one. As a bicyclic lactam, this compound requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Profile and Chemical Characteristics
This compound belongs to the class of heterocyclic compounds, which are known for their diverse reactivity and potential biological activity.[1][2] Due to the lack of specific data, we will infer its hazard profile from a closely related and well-documented compound, 1,4-Diazabicyclo[2.2.2]octane, and general principles of heterocyclic chemistry.
Based on these analogs, this compound is presumed to be:
-
A flammable solid [3]
-
Harmful if swallowed [3]
-
A potential cause of respiratory irritation [3]
-
Harmful to aquatic life with long-lasting effects [3]
Table 1: Presumed Properties and Hazards of this compound
| Property | Presumed Value/Characteristic | Rationale/Source |
| Molecular Formula | C₆H₁₀N₂O | Based on chemical structure. |
| Physical Form | Solid | Typical for bicyclic organic compounds of this molecular weight. |
| Flammability | Flammable Solid, Category 1 or 2.[3] | Analogous aza-bicyclic compounds are flammable solids.[5][6][7] |
| Oral Toxicity | Acute Toxicity, Oral (Category 4).[3] | Harmful if swallowed is a common hazard for this class. |
| Dermal/Eye Hazard | Causes skin irritation and serious eye damage.[4] | A frequent characteristic of nitrogen-containing heterocycles.[3] |
| Environmental | Harmful to aquatic life.[3] | Discharge into the environment should be avoided.[3] |
| Incompatibilities | Strong oxidizing agents, peroxides, acids.[5][6] | Standard for many organic amines and amides. |
Pre-Disposal and Handling Protocols
Proper handling is the first step to safe disposal. Adherence to good industrial hygiene and safety practices is paramount.
Personal Protective Equipment (PPE)
Before handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator.[8]
Storage and Segregation
Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[3][5] Keep it away from heat, sparks, open flames, and other ignition sources.[3] It should be stored separately from incompatible materials such as strong oxidizing agents and acids.[6]
Step-by-Step Disposal Procedure
The recommended disposal pathway for this compound is through a licensed professional waste disposal service. The primary method of destruction is high-temperature incineration.
Step 1: Waste Collection and Labeling
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, compatible, and sealable waste container.
-
The container must be clearly labeled with the chemical name, "this compound," and appropriate hazard pictograms (e.g., flammable, irritant).
Step 2: Engage a Licensed Disposal Company
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the company with all available information on the compound, including the presumed hazards listed in Table 1. Offering surplus and non-recyclable solutions to a licensed disposal company is a key step.[3]
Step 3: Incineration
-
The preferred method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures complete destruction of the compound and minimizes the release of harmful substances into the environment.
Step 4: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Remove all personnel from the immediate area and ensure adequate ventilation.[8]
-
Control Ignition Sources: Eliminate all sources of ignition.[3][5]
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable disposal container.[3][8] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate safety officer or department.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Potential for Chemical Degradation
While incineration is the standard, research into the chemical degradation of related structures, such as β-lactams, exists. For instance, alkaline hydrolysis has been shown to be effective for inactivating β-lactam residues.[9] Although this compound is not a β-lactam, its lactam functionality suggests that chemical hydrolysis could be a potential (though more complex) disposal method. This would involve treating the compound with a strong base or acid to open the lactam ring, followed by neutralization.
This approach is not recommended without:
-
A thorough understanding of the reaction products and their hazards.
-
Laboratory-scale validation of the procedure.
-
Approval from your institution's safety committee and local regulatory bodies.
Conclusion
The proper disposal of this compound requires a cautious approach grounded in the principles of handling hazardous chemical waste. Due to the absence of specific safety data, it is imperative to treat this compound as a flammable, toxic, and irritating solid. The most reliable and recommended disposal method is to engage a licensed professional waste disposal service for high-temperature incineration.[3][5][6][8] By following these guidelines, laboratories can ensure the safety of their personnel and minimize environmental impact.
References
-
Material Safety Data Sheet for 1,4-Diazabicyclo[2.2.2]octane . Central Drug House (P) Ltd. Link
-
Safety Data Sheet for 1,4-Diazabicyclo[2.2.2]octane . Fisher Scientific. Link
-
Safety Data Sheet for (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane . Fisher Scientific. Link
-
Safety Data Sheet for 1,4-Diazabicyclo[2.2.2]octane (Reagent Grade) . Fisher Scientific. Link
-
Safety Data Sheet for Nitrilotris(methylene))triphosphonic acid . Sigma-Aldrich. Link
-
Safety Data Sheet for 1,4-Diazabicyclo[2.2.2]octane . Sigma-Aldrich. Link
-
PubChem Compound Summary for 2,5-Diazabicyclo[4.2.0]octane . National Center for Biotechnology Information. Link
-
Safety Data Sheet for (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane . TCI Chemicals. Link
-
Heterocyclic Compounds Overview . Michigan State University Department of Chemistry. Link
- Heterocyclic Chemistry, Fifth Edition. Joule, J. A., & Mills, K. (2010). Wiley.
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance . MDPI. Link
-
Chemical Properties of 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl- . LookChem. Link
-
Safety Data Sheet for DABCO CRYSTALLINE . Evonik. Link
-
Removal and degradation of β-lactam antibiotics in water using didodecyldimethylammonium bromide-modified montmorillonite organoclay . PubMed. Link
-
Exploration of heterocyclic compounds from bio waste sugars: a Review . Trade Science Inc. Journals. Link
-
Bridged Bicyclic Lactam Enables Chemically Recyclable Nylon . PubMed. Link
-
2,5-diazabicyclo[2.2.2]octan-3-one Product Page . Advanced ChemBlocks. Link
-
Topics in Heterocyclic Chemistry . National Academic Digital Library of Ethiopia. Link
-
Removal and degradation of β-lactam antibiotics in water using didodecyldimethylammonium bromide-modified montmorillonite organoclay . ResearchGate. Link
-
Total synthesis of β-lactamase inhibitors based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system . Journal of the Chemical Society, Perkin Transactions 1. Link
- Heterocyclic Compounds Chapter.
-
7-Methyl-3,7-diazabicyclo[4.2.0]Octane Product Page . ChemScene. Link
-
PubChem Compound Summary for Bicyclo(4.2.0)oct-3-en-2,5-dione . National Center for Biotechnology Information. Link
Sources
- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. msds.evonik.com [msds.evonik.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
